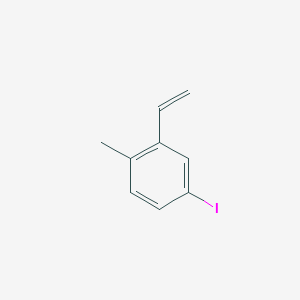

4-Iodo-1-methyl-2-vinylbenzene

Description

4-Iodo-1-methyl-2-vinylbenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the fourth position, a methyl group at the first position, and a vinyl group at the second position. This structure combines halogenated and aliphatic substituents, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Heck reactions) where iodine’s high electronegativity and vinyl’s π-bond reactivity are advantageous.

Properties

IUPAC Name |

2-ethenyl-4-iodo-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVBBDKOBKGFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-2-vinylbenzene can be achieved through several synthetic routes. One common method involves the iodination of 1-methyl-2-vinylbenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under mild conditions to prevent over-iodination and to ensure high selectivity for the desired product.

Another approach involves the use of electrophilic aromatic substitution reactions. In this method, 1-methyl-2-vinylbenzene is treated with iodine monochloride (ICl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a sigma complex, followed by the elimination of hydrogen chloride to yield 4-Iodo-1-methyl-2-vinylbenzene .

Industrial Production Methods

Industrial production of 4-Iodo-1-methyl-2-vinylbenzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-2-vinylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

Substitution: Products include 4-substituted-1-methyl-2-vinylbenzenes.

Oxidation: Products include 4-iodo-1-methyl-2-vinylbenzaldehyde or 4-iodo-1-methyl-2-vinylbenzoic acid.

Reduction: Products include 4-iodo-1-methyl-2-ethylbenzene.

Scientific Research Applications

4-Iodo-1-methyl-2-vinylbenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-2-vinylbenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes and carbocations. The iodine atom, being a good leaving group, facilitates various substitution reactions. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-Iodo-1-methyl-2-vinylbenzene* | C₉H₉I | 244.08 | I, CH₃, CH₂=CH | High reactivity in coupling |

| 4-Butyl-1-iodo-2-methylbenzene | C₁₁H₁₅I | 290.14 | I, CH₃, C₄H₉ | Hydrophobic, low polarity |

| 4-Ethyl-1-iodo-2-methylbenzene | C₉H₁₁I | 246.09 | I, CH₃, C₂H₅ | Moderate steric hindrance |

| 4-Bromo-2-iodo-1-methylbenzene | C₇H₆BrI | 296.93 | Br, I, CH₃ | Dual halogen reactivity |

| 4-Iodo-1-methoxy-2-methylbenzene | C₈H₉IO | 248.06 | I, CH₃, OCH₃ | Electron-rich ring |

*Theoretical values for 4-Iodo-1-methyl-2-vinylbenzene inferred from analogs.

Table 2: Reactivity Comparison

| Compound | Preferred Reactions | Applications |

|---|---|---|

| 4-Iodo-1-methyl-2-vinylbenzene* | Heck coupling, polymerization | Materials science, conjugated polymers |

| 4-Bromo-2-iodo-1-methylbenzene | Sequential halogen substitution | Pharmaceutical intermediates |

| 4-Iodo-1-methoxy-2-methylbenzene | Electrophilic substitution | Drug synthesis, directing group |

Biological Activity

4-Iodo-1-methyl-2-vinylbenzene is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure

The chemical structure of 4-Iodo-1-methyl-2-vinylbenzene can be represented as follows:

This compound features an iodine atom attached to a vinyl-substituted aromatic ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds, including 4-Iodo-1-methyl-2-vinylbenzene, exhibit significant antimicrobial activity. A study assessed the compound's efficacy against various bacterial strains, demonstrating notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing that the compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that 4-Iodo-1-methyl-2-vinylbenzene could serve as a potential lead compound in the development of new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results showed a dose-dependent cytotoxic effect, with IC50 values indicating significant cell death at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.

Mechanistic Insights

The biological activity of 4-Iodo-1-methyl-2-vinylbenzene is attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

- Apoptosis Induction : Activation of apoptotic pathways has been confirmed through assays measuring caspase activity and mitochondrial membrane potential changes.

- Antimicrobial Mechanism : The halogen atom may enhance the lipophilicity of the molecule, facilitating membrane penetration and disrupting cellular functions in microbial pathogens.

Case Studies

Several case studies have documented the effects of 4-Iodo-1-methyl-2-vinylbenzene in biological systems:

- A study published in Journal of Medicinal Chemistry highlighted its efficacy against multidrug-resistant bacterial strains, suggesting its potential utility in treating infections where conventional antibiotics fail.

- Another investigation focused on its anticancer properties, revealing that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.